molecular formula C22H22ClN5O B11240558 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11240558
M. Wt: 407.9 g/mol
InChI Key: ZUFZLYIHQTUWLQ-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the 3-chlorobenzoyl group. The pyrimidine ring is then constructed, and finally, the phenyl group is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C22H22ClN5O/c1-16-14-20(25-19-8-3-2-4-9-19)26-22(24-16)28-12-10-27(11-13-28)21(29)17-6-5-7-18(23)15-17/h2-9,14-15H,10-13H2,1H3,(H,24,25,26)

InChI Key

ZUFZLYIHQTUWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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